Ethyl 3-(2-oxo-2-phenylethyl)benzoate
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Overview
Description
Ethyl 3-(2-oxo-2-phenylethyl)benzoate is a chemical compound with the molecular formula C17H16O3. It is an ester derived from benzoic acid and is characterized by its aromatic structure, which includes a benzene ring and an ester functional group. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-oxo-2-phenylethyl)benzoate can be synthesized through esterification reactions involving benzoic acid derivatives and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants to achieve a high yield of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase production efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-oxo-2-phenylethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzoates.
Scientific Research Applications
Ethyl 3-(2-oxo-2-phenylethyl)benzoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: Applications in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-oxo-2-phenylethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 3-(2-oxo-2-phenylethyl)benzoate can be compared with other esters, such as:
- Ethyl benzoate
- Methyl benzoate
- Isopropyl benzoate
Uniqueness
What sets this compound apart is its specific structure, which includes an additional phenyl group.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industrial processes.
Biological Activity
Ethyl 3-(2-oxo-2-phenylethyl)benzoate is a compound of significant interest in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure and properties have led to investigations into its biological activities, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a phenyl group and a ketone functionality adjacent to the ester group. This structural configuration contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The ester group can undergo hydrolysis, releasing active components that may modulate various biochemical processes. This hydrolysis may lead to the formation of benzoic acid derivatives, which are known for their biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. In vitro studies have shown that this compound can inhibit the growth of certain Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Antioxidant Properties
The compound has also demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may be beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Enzyme Interaction Studies
Studies have explored the interaction of this compound with specific enzymes. For instance, it has been tested for its inhibitory effects on dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. Compounds that inhibit DPP-IV are of particular interest for their potential use in managing diabetes mellitus .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, confirming its potential as an antibacterial agent .
- Antioxidant Activity : Another investigation assessed the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The compound exhibited notable scavenging activity, suggesting its utility in formulations aimed at reducing oxidative stress .
Comparative Analysis
Compound | Antimicrobial Activity | Antioxidant Activity | DPP-IV Inhibition |
---|---|---|---|
This compound | Moderate | High | Moderate |
Ethyl benzoate | Low | Moderate | Low |
Methyl benzoate | Low | Low | Low |
Properties
IUPAC Name |
ethyl 3-phenacylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-20-17(19)15-10-6-7-13(11-15)12-16(18)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYFUCMILGBCBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645681 |
Source
|
Record name | Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-64-2 |
Source
|
Record name | Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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